REACTION_SMILES
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[Br:9][c:10]1[cH:11][cH:12][c:13]([F:16])[n:14][cH:15]1.[C:29](=[O:30])([OH:31])[O-:32].[CH3:1][NH:2][CH:3]1[CH:4]([OH:8])[CH2:5][NH:6][CH2:7]1.[CH3:26][C:27]#[N:28].[CH:17]([N:18]([CH:19]([CH3:20])[CH3:21])[CH2:22][CH3:23])([CH3:24])[CH3:25].[Na+:33]>>[CH3:1][NH:2][CH:3]1[CH:4]([OH:8])[CH2:5][N:6]([c:13]2[cH:12][cH:11][c:10]([Br:9])[cH:15][n:14]2)[CH2:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1ccc(Br)cn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC1CNCC1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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CNC1CN(c2ccc(Br)cn2)CC1O
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Type
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product
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Smiles
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CNC1CN(c2ccc(Br)cn2)CC1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |